molecular formula C22H20FNO4 B298987 methyl (4Z)-4-(2-ethoxybenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-(2-ethoxybenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B298987
M. Wt: 381.4 g/mol
InChI Key: DPWRLOMTWHGLLT-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4Z)-4-(2-ethoxybenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, commonly known as EF24, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. EF24 belongs to the curcumin family of compounds and is a derivative of curcumin, a natural compound found in turmeric.

Mechanism of Action

The exact mechanism of action of EF24 is not fully understood, but it is believed to exert its effects through multiple pathways. EF24 has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in regulating inflammation and cell survival. EF24 has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and physiological effects:
EF24 has been shown to exhibit potent antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. EF24 has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. EF24 has been shown to induce apoptosis in cancer cells by activating caspases, a family of proteases that play a key role in programmed cell death.

Advantages and Limitations for Lab Experiments

EF24 has several advantages as a research tool, including its potent activity and relatively low toxicity. However, EF24 has limited solubility in water, which can make it difficult to use in certain experiments. In addition, EF24 has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several potential future directions for research on EF24. One area of interest is the development of more potent and selective derivatives of EF24 that can be used as therapeutic agents. Another area of interest is the investigation of the potential neuroprotective effects of EF24 in various neurodegenerative disorders. Finally, the use of EF24 as a research tool for investigating the mechanisms of inflammation and cancer cell biology is an area of ongoing interest.

Synthesis Methods

EF24 can be synthesized through a multi-step process that involves the condensation of 2-fluorobenzaldehyde with 2-ethoxybenzaldehyde, followed by the addition of methyl acetoacetate and ammonium acetate. The resulting intermediate is then subjected to a cyclization reaction to form EF24.

Scientific Research Applications

EF24 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that EF24 exhibits potent anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. EF24 has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, EF24 has been studied for its potential neuroprotective effects in various neurodegenerative disorders.

properties

Product Name

methyl (4Z)-4-(2-ethoxybenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Molecular Formula

C22H20FNO4

Molecular Weight

381.4 g/mol

IUPAC Name

methyl (4Z)-4-[(2-ethoxyphenyl)methylidene]-1-(2-fluorophenyl)-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C22H20FNO4/c1-4-28-19-12-8-5-9-15(19)13-16-20(22(26)27-3)14(2)24(21(16)25)18-11-7-6-10-17(18)23/h5-13H,4H2,1-3H3/b16-13-

InChI Key

DPWRLOMTWHGLLT-SSZFMOIBSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=C(N(C2=O)C3=CC=CC=C3F)C)C(=O)OC

SMILES

CCOC1=CC=CC=C1C=C2C(=C(N(C2=O)C3=CC=CC=C3F)C)C(=O)OC

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=C(N(C2=O)C3=CC=CC=C3F)C)C(=O)OC

Origin of Product

United States

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